

Selamectin: A Technical Guide to its Chemical Structure and Properties

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Compound of Interest

Compound Name: *Selamectin*

Cat. No.: *B610764*

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This document provides an in-depth technical overview of **Selamectin**, a semi-synthetic macrocyclic lactone of the avermectin class. It is widely used in veterinary medicine as a topical parasiticide and anthelmintic. This guide details its chemical structure, physicochemical properties, mechanism of action, and key experimental protocols for its evaluation.

Chemical Identity and Structure

Selamectin is a derivative of ivermectin, structurally modified to enhance its safety and efficacy profile.^[1] Its chemical identity is defined by several key identifiers.

Identifier	Value
CAS Number	220119-17-5[1][2][3]
Molecular Formula	C ₄₃ H ₆₃ NO ₁₁ [1][3][4]
Molecular Weight	769.96 g/mol [3][5]
IUPAC Name	(5Z)-25-cyclohexyl-4'-O-de(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-demethoxy-25-de(1-methylpropyl)-22,23-dihydro-5-(hydroxyimino)-avermectin A1a[3][6]
SMILES	<chem>C/C(--INVALID-LINK--C--INVALID-LINK----INVALID-LINK----INVALID-LINK--O1)--INVALID-LINK--/C=C/C=C(CO2)/--INVALID-LINK--/C(C(C)=C3)=N\O)(O)[C@]3([H])C4=O)=C\C[C@]5([H])C--INVALID-LINK--([H])C[C@]6(CC--INVALID-LINK----INVALID-LINK--O6)O5[1][7]</chem>
InChI Key	AFJYYKSVHJGXSN-XHKIUTQPSA-N[1][7]

Physicochemical Properties

Selamectin is formulated as a crystalline solid.[1] Its solubility is a critical factor for its formulation as a topical agent and its subsequent absorption and distribution.

Property	Value / Description
Physical Form	Crystalline Solid[1]
Purity	≥98% (HPLC)[5]
Water Solubility	0.435 mg/L (at 20°C, pH 7)[8]
Organic Solvent Solubility	DMSO: ≥ 100 mg/mL[9] Ethanol: 15 mg/mL[1] DMF: 15 mg/mL[1]
Formulation (In Vivo)	Soluble at ≥ 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Mechanism of Action

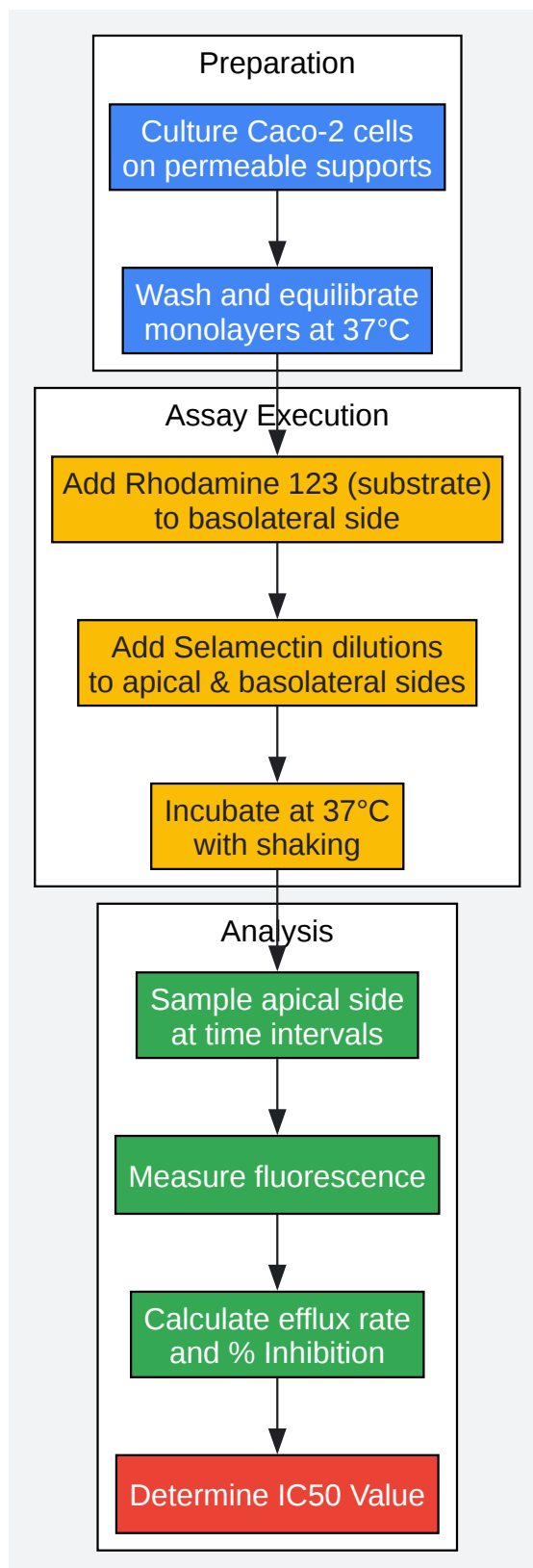
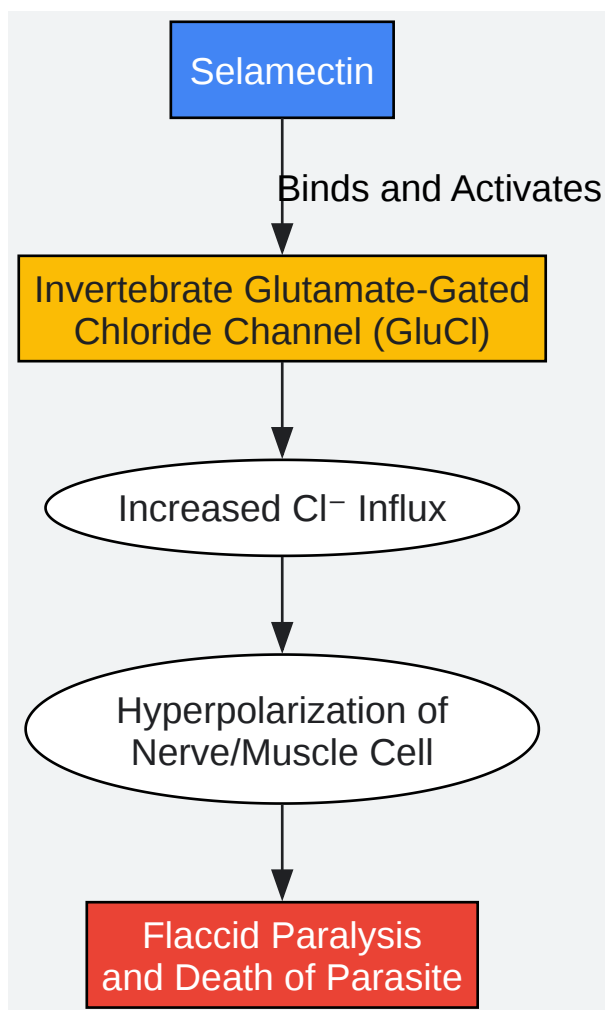
Selamectin's efficacy is rooted in its potent and selective interaction with invertebrate nerve and muscle cells.

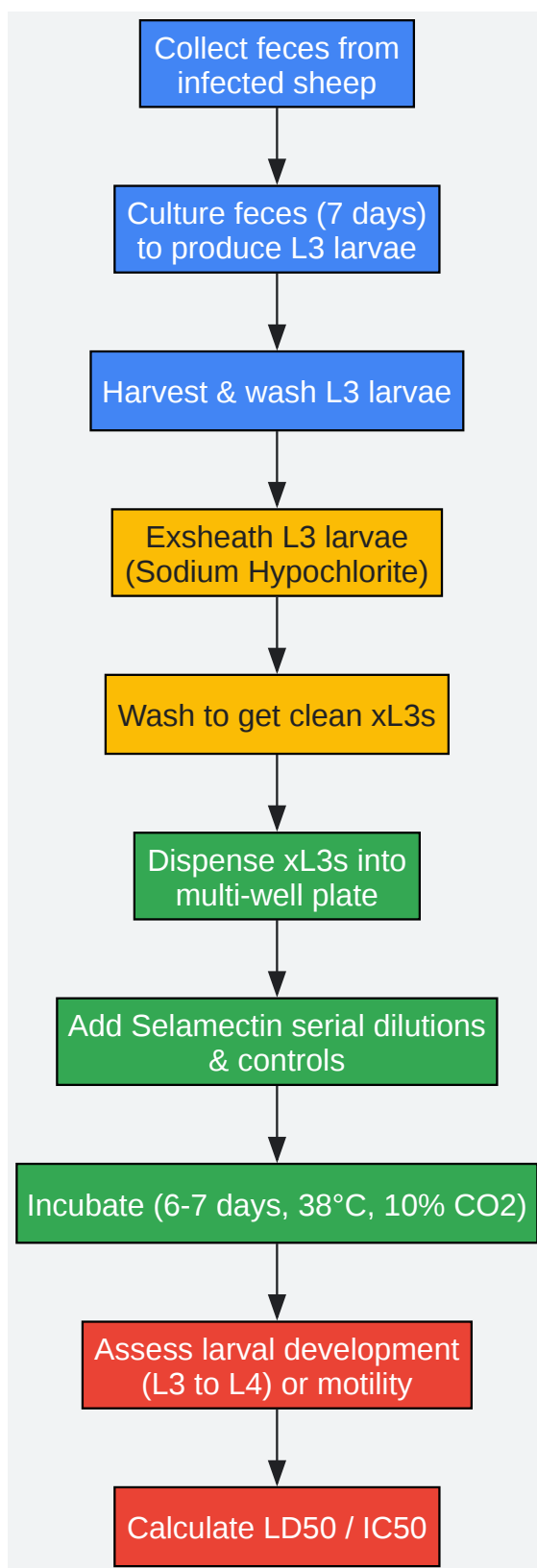
Primary Anthelmintic Activity

The primary mechanism of action for **Selamectin** involves the potentiation of glutamate-gated chloride channels (GluCl_s) in the nerve and muscle cells of invertebrates like nematodes and arthropods.[1][2][6] This action is also extended to gamma-aminobutyric acid (GABA) gated chloride channels.[2]

- **Binding and Activation:** **Selamectin** binds selectively to these GluCl channels.[3]
- **Chloride Ion Influx:** This binding activates the channel, leading to an increased influx of chloride ions (Cl⁻) into the cell.[1][6]
- **Hyperpolarization:** The influx of negative ions causes hyperpolarization of the cell membrane.[3][6]
- **Paralysis and Death:** This hyperpolarized state inhibits the electrical activity of nerve and muscle cells, leading to flaccid paralysis and eventual death of the parasite.[1][10]

Mammals lack glutamate-gated chloride channels and the GABA receptors in the central nervous system are protected by the blood-brain barrier, affording **Selamectin** a wide margin of safety in vertebrate hosts.^[2]^[3]





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